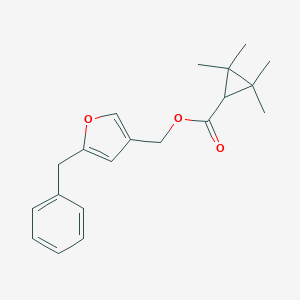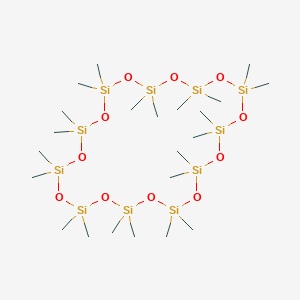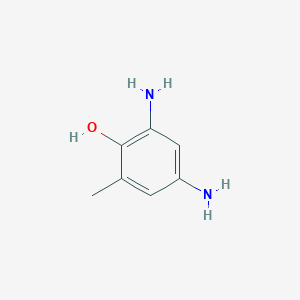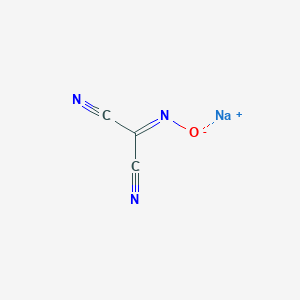
1,4-Dibromo-1,1,2,2-tetrafluorobutane
Descripción general
Descripción
1,4-Dibromo-1,1,2,2-tetrafluorobutane (DBTFB) is a halogenated hydrocarbon compound that is widely used in scientific research and laboratory experiments. It is a colorless and odorless gas that has a boiling point of -2.8°C and a melting point of -112.6°C. DBTFB has a molecular weight of 270.978 g/mol and a molecular formula of C4H2Br2F4. It is a non-flammable, stable, and nontoxic compound that is used in a variety of applications.
Aplicaciones Científicas De Investigación
NMR Investigations : A study conducted nuclear magnetic resonance investigations on a compound related to 1,4-Dibromo-1,1,2,2-tetrafluorobutane, focusing on 19F, 13C, and 1H chemical shifts and coupling constants. This research aids in understanding the molecular structure and behavior of such compounds in various environments (Hinton & Jaques, 1975).
Synthesis and Crystal Structure : Another study focused on the synthesis of derivatives of this compound and their crystal structures, demonstrating the compound's utility in creating novel materials with specific molecular arrangements (Fedorov et al., 1992).
Electrochemical Behavior : Research on the electrochemical reduction of this compound and related compounds at carbon cathodes highlights its potential in electrochemical applications, including the production of various organic products (Pritts & Peters, 1995).
Organometallic Chemistry : A study on the synthesis and application of tetrafluoroethylene-containing acetylene derivatives demonstrates how this compound can be used to create multi-functionalized organometallic compounds for various chemical applications (Konno et al., 2020).
Halogenated Enolates Synthesis : Research exploring the synthesis of halogenated enolates using this compound derivatives reveals its role in creating complex organic compounds (Balaraman et al., 2016).
Nucleophilic Reactions : A study on the synthesis and reactions of fluorinated butanolides and butenolides, starting from a compound related to this compound, highlights its role in creating novel compounds through nucleophilic reactions (Paleta et al., 2000).
Catalytic Reductions : Research into the catalytic reductions of dihaloalkanes, including compounds similar to this compound, demonstrates its potential in catalytic processes (Dahm & Peters, 1996).
Análisis Bioquímico
Biochemical Properties
It is postulated to act as an electron-withdrawing group, heightening the electron-deficiency and reactivity of the molecule . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
The molecular mechanism of action of 1,4-Dibromo-1,1,2,2-tetrafluorobutane remains incompletely understood . It is believed to enhance the polarity of the molecule, leading to augmented solubility and reactivity . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
1,4-dibromo-1,1,2,2-tetrafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2F4/c5-2-1-3(7,8)4(6,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHCDEYFCNWSTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066388 | |
| Record name | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18599-20-7 | |
| Record name | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18599-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1,4-dibromo-1,1,2,2-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018599207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,4-dibromo-1,1,2,2-tetrafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromo-1,1,2,2-tetrafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















